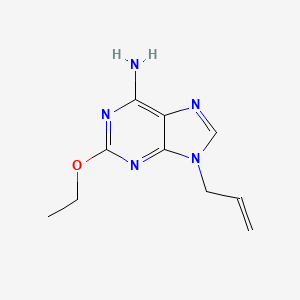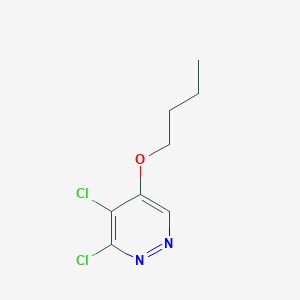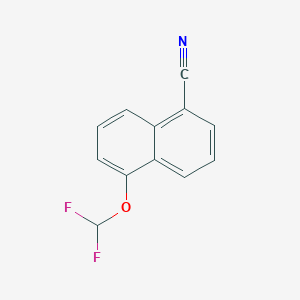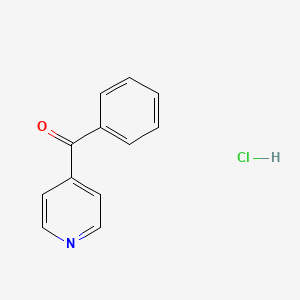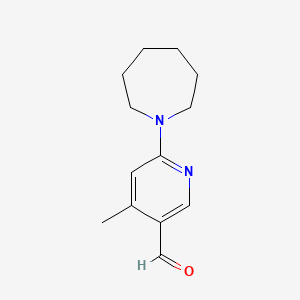
4-Methoxy-N-(trimethylsilyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-(trimethylsilyl)benzamide is an organic compound that belongs to the benzamide family. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. The presence of the methoxy group and the trimethylsilyl group in this compound makes it unique and potentially useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxy-N-(trimethylsilyl)benzamide can be synthesized through the direct condensation of 4-methoxybenzoic acid and trimethylsilylamine. The reaction is typically carried out in the presence of a catalyst such as diatomite earth immobilized with a Lewis acidic ionic liquid like zirconium tetrachloride. Ultrasonic irradiation is often used to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-N-(trimethylsilyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the trimethylsilyl group with other nucleophiles.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for deprotonation and subsequent nucleophilic acyl substitution.
Organolithium and Organomagnesium Reagents: Employed in nucleophilic acyl substitution reactions under controlled conditions to prevent side reactions.
Major Products
α-Sulfenylated Ketones: Formed through the reaction with methyl sulfides.
Amines: Produced by the reduction of the carbonyl group in the benzamide.
Aplicaciones Científicas De Investigación
4-Methoxy-N-(trimethylsilyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-N-(trimethylsilyl)benzamide involves its interaction with nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, making the compound more stable and less reactive under certain conditions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Methoxy-N-(trimethylsilyl)benzamide is unique due to the presence of both the methoxy and trimethylsilyl groups. These functional groups confer specific reactivity and stability, making the compound suitable for various applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
61511-53-3 |
|---|---|
Fórmula molecular |
C11H17NO2Si |
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
4-methoxy-N-trimethylsilylbenzamide |
InChI |
InChI=1S/C11H17NO2Si/c1-14-10-7-5-9(6-8-10)11(13)12-15(2,3)4/h5-8H,1-4H3,(H,12,13) |
Clave InChI |
PECIDFGKWVCPBS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





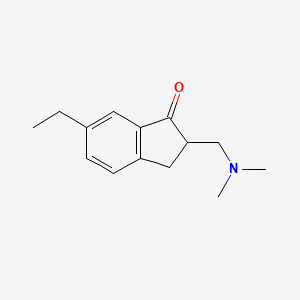

![5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)

![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)
